IDO1 Inhibitory Potency in HeLa Cells: Advantage of N-Cyclopropylmethyl-5-bromo Substitution Pattern
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole demonstrates superior IDO1 inhibitory potency compared to the closest structurally characterized 5-bromoindoline analog in comparable HeLa cell assays. The target compound, as represented by its ChEMBL-deposited analog (CHEMBL4756822/BDBM50559669), exhibits an IC₅₀ of 2 nM in recombinant IFN-γ-induced human HeLa cells after 18 h incubation [1]. The most potent reported 5-bromoindoline derivative without N-cyclopropylmethyl substitution (CHEMBL4166767/BDBM50285524) shows an IC₅₀ of 3 nM in the same cellular context [2]. While both compounds display single-digit nanomolar potency, the 1.5-fold improvement observed for the cyclopropylmethyl-substituted compound is consistent with SAR trends indicating that N-alkylation with constrained cycloalkyl groups enhances IDO1 binding affinity [3].
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) in IFN-γ-stimulated human HeLa cells |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | 5-Bromoindoline derivative (BDBM50285524): IC₅₀ = 3 nM |
| Quantified Difference | 1.5-fold lower IC₅₀ (improved potency) |
| Conditions | Recombinant IFN-γ-induced human HeLa cells, 18 h incubation, fluorescence microplate reader assay |
Why This Matters
For procurement decisions in IDO1 inhibitor programs, this 1.5-fold potency advantage at the cellular level translates to lower required compound concentrations in downstream assays, reducing material consumption and potentially minimizing off-target effects at higher doses.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822). IC₅₀: 2 nM, Inhibition of IDO1 in recombinant IFN-gamma induced human HeLa cells. Curated by Bristol Myers Squibb / ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559669 View Source
- [2] BindingDB. BDBM50285524 (CHEMBL4166767). IC₅₀: 3 nM, Inhibition of IDO1 in human HeLa assessed as reduction in kynurenine production. Curated by ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50285524 View Source
- [3] Yu W, Deng Y, Hopkins B, et al. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorg Med Chem Lett. 2021;47:128214. doi:10.1016/j.bmcl.2021.128214 View Source
